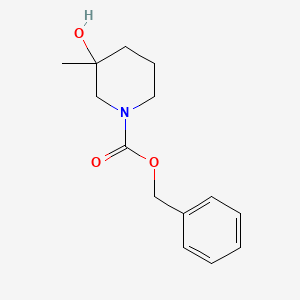

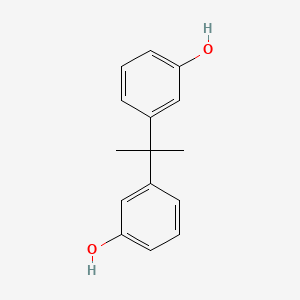

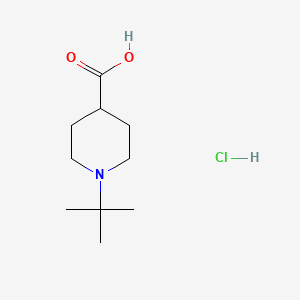

![molecular formula C20H16N2O4 B3049810 [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate CAS No. 22095-98-3](/img/structure/B3049810.png)

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate

Overview

Description

“[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate” is an organic carboxylic acid ester and can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 1,4-Benzenediol, 1,4-bis (4-nitrobenzoate) . It is commonly used as a building block for the synthesis of many other compounds in various fields such as medicine, cosmetics, and food science.Chemical Reactions Analysis

“this compound” has been used in the synthesis of antibiotics, vitamins, and other drugs, as well as in the production of dyes and pigments. It has also been used in the production of sunscreens and other products to protect against the harmful effects of ultraviolet radiation.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 348.35 g/mol. It has a predicted melting point of 310 °C, a predicted boiling point of 608.6±50.0 °C, and a predicted density of 1.335±0.06 g/cm3 .Scientific Research Applications

Synthesis and Optical Properties

Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate (M1), phenyl 4-((5′′-hexyl-2,2′-bithienyl)propyl)aminobenzoate (M2), and phenyl 4-((5-hexyl-2,2′:5′,2′′-terthienyl)propyl)aminobenzoate (M3) have been synthesized using a method that introduces the oligothiophene group via reductive amination or nucleophilic substitution. These compounds exhibit unique optical properties due to the π-stacked interaction between bithiophene chromophores in polymer chains (Takagi et al., 2013).

Novel Methods for Synthesis of Azobenzenes

Research has demonstrated efficient methods for the synthesis of nitrosoarenes, which are crucial for the production of azobenzenes. The oxidation of methyl 4-aminobenzoate using hydrogen peroxide with various catalysts, including SeO2, MTO, and Na2WO4, was studied. The use of Oxone in a biphasic system proved highly efficient, leading to the production of nitrosoarenes in high yield and purity (Priewisch & Rück-Braun, 2005).

Structural and Molecular Mechanics Studies

Rhenium(V) oxo complexes derived from isomers of mercaptoacetylglycylglycylaminobenzoic acid have been synthesized and characterized. These complexes, relevant to technetium renal imaging agents, have been investigated for their structure and molecular mechanics, revealing insights into their potential application in medical imaging (Hansen et al., 1992).

Synthesis of Condensed Heterocyclic Compounds

A study focused on the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system. This process led to the formation of 8-substituted isocoumarin derivatives, which exhibit solid-state fluorescence, indicating potential applications in materials science (Shimizu et al., 2009).

Vibrational Spectroscopy in Molecular Studies

The vibrational spectroscopy of cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid has been explored. This research aids in understanding the structural dynamics of 4-Aminobenzoic acid in various states, which is significant for biochemical and pharmaceutical applications (Khuu et al., 2020).

Mechanism of Action

Target of Action

It is known to be used in polyamide and polyimide applications , suggesting that it may interact with these polymers or their precursors.

Mode of Action

It is known to exhibit heat and mechanical resistance , which could influence its interactions with its targets.

Biochemical Pathways

Given its use in polyamide and polyimide applications , it may be involved in the synthesis or modification of these polymers.

Pharmacokinetics

It is slightly soluble in water and soluble in organic solvents such as ethanol and ether , which could influence its bioavailability.

Result of Action

It is known to impart transparency, flexibility, and high strength in polymer . It also offers high thermal stability, good chemical resistance, and stable mechanical properties .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be handled under well-ventilated laboratory conditions to avoid inhalation of its dust . It also has sensitizing and irritating properties, necessitating the use of personal protective equipment during handling .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of polyamides and polyimides . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can act as a substrate for certain esterases, leading to its hydrolysis and subsequent participation in various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that prolonged exposure to this compound can lead to long-term changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic processes or providing protective effects against stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These adverse effects are often associated with the compound’s ability to interfere with critical biochemical pathways and cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases, leading to the formation of various metabolites that participate in different biochemical reactions . The compound can also influence metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of important biomolecules . These interactions can result in changes in the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as its localization within the cell can determine its interactions with target biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct the compound to particular organelles. The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in distinct cellular environments .

properties

IUPAC Name |

[4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXWISWMBLVKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314669 | |

| Record name | [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22095-98-3 | |

| Record name | NSC287082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

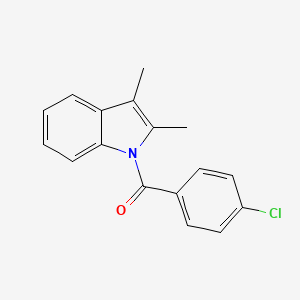

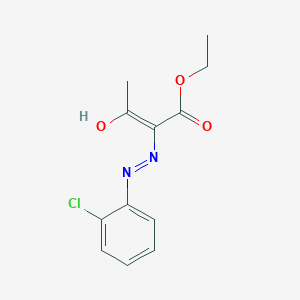

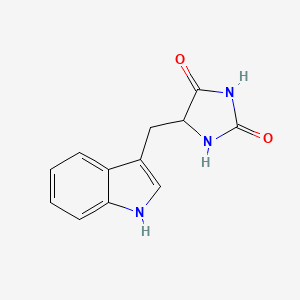

![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)

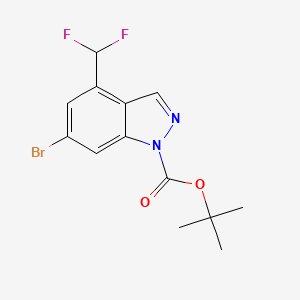

![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)